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6-Methylcytidine

Analytical Chemistry Epitranscriptomics Mass Spectrometry

6-Methylcytidine (6mC) is a C6-methylated cytidine isomer, structurally and biologically distinct from the canonical epigenetic mark 5-methylcytidine (m5C). Its C6 substitution disrupts Watson-Crick pairing, making it an indispensable authentic reference for building HCD-MS/MS spectral libraries that unambiguously resolve 3mC, m4C, m5C, and 6mC positional isomers—an analytical requirement unmet by generic CID methods. As a verified, isomerically pure standard, it replaces unreliable in-house surrogates in RNA hydrolysate quantification, HPLC method development for substituted nucleoside libraries, and studies probing methylation-dependent RNA folding and low-uptake prodrug strategies.

Molecular Formula C10H15N3O5
Molecular Weight 257.24 g/mol
CAS No. 16710-12-6
Cat. No. B13432947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylcytidine
CAS16710-12-6
Molecular FormulaC10H15N3O5
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N
InChIInChI=1S/C10H15N3O5/c1-4-2-6(11)12-10(17)13(4)9-8(16)7(15)5(3-14)18-9/h2,5,7-9,14-16H,3H2,1H3,(H2,11,12,17)
InChIKeyLSNXXQLUOJPKHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylcytidine (CAS 16710-12-6) – An Emerging Epitranscriptomic Nucleoside Tool


6-Methylcytidine (6mC; C₁₀H₁₅N₃O₅; MW: 257.24) is a chemically modified ribonucleoside featuring a methyl substitution at the C6 position of the cytosine heterocycle . This modification creates a nucleoside analog that is structurally distinct from the more abundant epigenetic mark 5-methylcytidine (m5C) and other positional isomers, establishing its utility as a specialized tool in epitranscriptomics research [1]. Its 6-substitution perturbs canonical Watson-Crick base pairing geometry and electronic character, offering a unique probe for studying methylation-dependent biological processes. The compound is a critical reference standard for analytical detection of cytidine methylation isomers, as these isomers present substantial analytical challenges yet possess fundamentally different biological origins and functions [2].

Why 6-Methylcytidine Cannot Be Replaced by 5-Methylcytidine or Other Cytidine Analogs


Generic substitution of 6-Methylcytidine with other methylcytidine isomers (e.g., 5-methylcytidine, m5C; 3-methylcytidine, m3C; N4-methylcytidine, m4C) fails due to fundamental differences in their biological origin, chemical structure, and analytical behavior [1]. Critically, the enzymatic pathways responsible for m5C methylation (e.g., NSUN family methyltransferases) target the C5 position, while the origin and potential enzymatic machinery for C6 methylation remain far less characterized, implying that 6mC may serve as a reporter for a distinct, poorly understood biological process [2]. Furthermore, these positional isomers are analytically challenging to distinguish due to nearly identical molecular weights and similar retention behaviors, yet they cannot be resolved via conventional LC-MS/MS without advanced fragmentation techniques such as HCD, making a verified, isomerically pure reference standard of 6-Methylcytidine an absolute requirement for reliable detection and quantification [3].

Quantitative Differentiators of 6-Methylcytidine: A Head-to-Head Evidence Profile


Analytical Differentiation from Positional Isomers via HCD-MS Fingerprinting

6-Methylcytidine can be unequivocally distinguished from its positional isomers (3-methylcytidine, N4-methylcytidine, 5-methylcytidine) using Higher-Energy Collisional Dissociation (HCD) MS, whereas these isomers yield identical BH2+ fragment ions in conventional CID MS, precluding their identification without chromatographic separation [1]. 6-Methylcytidine generates a unique, HCD energy-specific fragmentation pattern that acts as a structural fingerprint, enabling isomer identification even in the absence of HPLC resolution [1].

Analytical Chemistry Epitranscriptomics Mass Spectrometry

Chromatographic Retention Behavior of Cytidine 6-Substituted Analogs

The 6-methyl substitution on cytidine introduces a measurable shift in reversed-phase HPLC retention behavior relative to the parent nucleoside cytidine and other synthetic 6-substituted analogs (e.g., 6-azacytidine), a trend consistently observed in systematic chromatographic studies of pyrimidine nucleosides [1]. The magnitude of this shift is dependent on the nature and size of the C6 substituent, providing a basis for predicting the retention time of 6-Methylcytidine in common analytical systems [1].

Chromatography Nucleoside Analysis Reversed-Phase HPLC

Cellular Uptake Efficiency Relative to Other Nucleoside Analogs

Direct cellular uptake studies of 6-Methylcytidine have demonstrated that its uptake into mammalian cells is very low, a property that distinguishes it from other clinically utilized nucleoside analogs like gemcitabine or cytarabine that are efficiently transported by nucleoside transporters . The poor uptake of 6-Methylcytidine has been attributed to its specific conformational properties and potential interference from other nucleoside species (e.g., 8-oxoguanosine), which inhibit its cellular import . This low uptake is a critical experimental variable for any assay requiring intracellular action of the free nucleoside.

Cellular Pharmacology Nucleoside Transport Drug Development

Recommended Application Scenarios for 6-Methylcytidine Based on Quantitative Evidence


High-Confidence Isomer Identification in LC-HCD-MS/MS Epitranscriptomics Workflows

Use 6-Methylcytidine as an authenticated reference standard to generate and validate HCD-MS/MS spectral libraries for the unambiguous identification of cytidine methylation isomers in RNA hydrolysates. This application directly leverages the evidence that HCD provides isomer-specific fragmentation fingerprints, unlike conventional CID, which fails to differentiate 3mC, m4C, m5C, and 6mC [1]. The inclusion of a pure 6mC standard is mandatory for building accurate spectral databases that enable confident assignment when chromatographic resolution is incomplete [1].

Method Development and Validation for RP-HPLC Separation of Cytidine Analogs

Utilize 6-Methylcytidine as a test analyte for developing and optimizing reversed-phase HPLC methods aimed at resolving closely related cytidine analogs. The predictable increase in retention imparted by the C6 methyl group, as inferred from studies of 6-aza and other substituted cytidines, makes this compound a valuable tool for confirming separation selectivity and establishing system suitability parameters [2]. This is particularly relevant for laboratories synthesizing or purifying 6-substituted nucleoside libraries.

Structural Biology and Biophysical Studies of Non-Canonical Base Pairing

Incorporate 6-Methylcytidine into synthetic RNA oligonucleotides to probe the structural and thermodynamic consequences of C6 methylation on RNA folding, base pairing, and protein recognition. The C6 position directly participates in the Watson-Crick hydrogen bonding face; thus, methylation at this site is expected to significantly perturb canonical C:G pairing stability and alter the electrostatic surface potential of the nucleobase. This application is supported by class-level inference from studies on N4-methylcytidine and N3-methylcytidine, which demonstrate that methylation at different positions on the cytosine ring has distinct, position-dependent effects on duplex thermostability and tertiary interactions [3].

Investigating Non-Transporter-Mediated Delivery of Nucleoside Analogs

Employ 6-Methylcytidine as a negative control or as a scaffold for pro-drug development in studies focused on overcoming poor cellular uptake of nucleoside analogs. The documented low uptake of the free nucleoside makes it an ideal baseline compound for evaluating the efficacy of novel delivery strategies (e.g., lipid nanoparticles, phosphoramidate prodrugs) aimed at enhancing intracellular concentrations of otherwise poorly permeable nucleoside therapeutics .

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